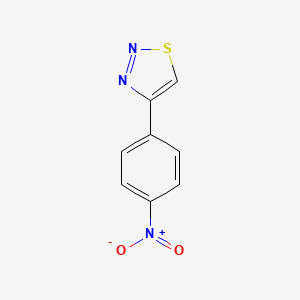

4-(4-Nitrophenyl)-1,2,3-thiadiazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-nitrophenyl)thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2S/c12-11(13)7-3-1-6(2-4-7)8-5-14-10-9-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRKUBATYOJPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340009 | |

| Record name | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82894-98-2 | |

| Record name | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within 1,2,3 Thiadiazole Heterocyclic Chemistry

The 1,2,3-thiadiazole (B1210528) ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This structural motif is a "privileged template" in medicinal chemistry, renowned for its broad spectrum of biological activities. mdpi.com Derivatives of 1,2,3-thiadiazole have demonstrated a wide array of biomedical applications, including antifungal, antiviral, insecticidal, and anticancer properties. mdpi.com

The chemistry of 1,2,3-thiadiazoles is rich and varied. A key reaction is the Hurd-Mori reaction, which provides a pathway to synthesize 4-substituted 1,2,3-thiadiazoles from methyl ketones. acs.org Furthermore, these compounds can undergo ring-opening reactions to form highly reactive thioketene (B13734457) intermediates, which can then be trapped by various nucleophiles to generate a diverse range of molecular architectures. acs.orgnih.gov This reactivity makes 1,2,3-thiadiazoles valuable building blocks in organic synthesis.

Academic Significance and Research Trajectory of Nitro Substituted Thiazoles

The introduction of a nitro group onto a thiazole (B1198619) or thiadiazole ring profoundly influences the molecule's electronic character and biological activity. Nitro-containing compounds are a well-established class of anti-infective agents, particularly in the realm of anti-parasitic drug discovery. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group can enhance the compound's interaction with biological targets and modulate its pharmacokinetic properties.

Research into nitro-substituted thiazoles has a significant history, with studies exploring their potential as antiparasitic agents. acs.org More recently, the focus has expanded to include their application as anticancer agents. nih.govnih.gov The presence of the nitro group can lead to increased cytotoxicity against various cancer cell lines. nih.gov This has spurred the synthesis and evaluation of numerous nitro-substituted thiazole and thiadiazole derivatives, with the aim of developing more potent and selective therapeutic agents. nih.govresearchgate.netnih.gov

Overview of Advanced Research Themes Pertaining to 4 4 Nitrophenyl 1,2,3 Thiadiazole

Mechanistic Studies of Thiadiazole Ring Formation

The cornerstone for the synthesis of 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction, a cyclization process involving hydrazone derivatives and thionyl chloride (SOCl₂). jusst.org The reaction typically proceeds from an α-methylene ketone, such as 4-nitroacetophenone, which is first converted to its corresponding hydrazone. The subsequent reaction with thionyl chloride yields the 1,2,3-thiadiazole ring.

Mechanistic investigations suggest that the reaction is initiated by the reaction of the hydrazone with thionyl chloride. The nature of the substituents on the hydrazone can influence the reaction's success. For instance, studies on the synthesis of pyrrolo[2,3-d] jusst.orgorganic-chemistry.orgscielo.brthiadiazole-6-carboxylates, which also utilizes the Hurd-Mori protocol, revealed that electron-withdrawing groups on the precursor enhance the cyclization yield, while electron-donating groups can hinder it. scielo.br

Chemo- and Regioselective Functionalization Strategies for the Thiadiazole Core

The functionalization of the pre-formed this compound core is crucial for creating analogues with diverse properties. The 1,2,3-thiadiazole ring is generally electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents. Functionalization can be directed to either the thiadiazole ring itself, typically at the C5 position, or the 4-nitrophenyl moiety.

While specific studies on the chemo- and regioselective functionalization of this compound are not extensively documented, general principles of azole chemistry can be applied. The C5 position is the most likely site for functionalization on the thiadiazole ring. For instance, palladium-catalyzed C-H arylation has been successfully applied to the C5 position of 1,4-disubstituted 1,2,3-triazoles, a closely related heterocyclic system. nih.govnih.gov This suggests that similar strategies could be employed for the C5-arylation of 4-aryl-1,2,3-thiadiazoles.

Furthermore, switchable synthetic pathways for 4,5-functionalized 1,2,3-thiadiazoles have been developed from 2-cyanothioacetamides, indicating that with the appropriate choice of reagents and conditions, selective functionalization at different positions of the thiadiazole ring is achievable. acs.orgnih.gov

Development of Novel Synthetic Routes to this compound

Beyond the classical Hurd-Mori synthesis, several novel and improved methods for the synthesis of 4-aryl-1,2,3-thiadiazoles have been developed. These methods often aim to improve yields, reduce reaction times, and employ more benign reagents.

One notable advancement is the one-pot synthesis of 4-aryl-1,2,3-thiadiazoles from aryl ketones, tosylhydrazine, and elemental sulfur, catalyzed by iodine in DMSO. organic-chemistry.org This approach avoids the use of the often harsh thionyl chloride. Another metal-free improvement on the Hurd-Mori reaction involves the use of N-tosylhydrazones and elemental sulfur catalyzed by tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org

Furthermore, a high-yield, solvent-base-controlled, and transition-metal-free synthesis of 4,5-functionalized 1,2,3-thiadiazoles has been reported starting from 2-cyanothioacetamides and sulfonyl azides. acs.orgnih.gov This method offers a versatile route to a range of substituted 1,2,3-thiadiazoles.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes to 1,2,3-thiadiazoles. A significant advancement in this area is the use of microwave-assisted synthesis. nanobioletters.com Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For example, the synthesis of various 1,3,4-thiadiazole (B1197879) derivatives has been efficiently carried out using microwave irradiation, suggesting the applicability of this technology to the synthesis of 1,2,3-thiadiazole isomers as well. jusst.org

The use of greener solvents and catalysts is another key aspect of sustainable synthesis. An efficient reaction of readily available tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) as a solvent provides 1,2,3-thiadiazoles in very good yields at room temperature. organic-chemistry.org Visible light-catalyzed methods have also emerged as a sustainable approach for the synthesis of 1,2,3-thiadiazoles, offering mild reaction conditions and broad functional group compatibility. organic-chemistry.org

Catalytic Methodologies for Incorporating the 4-Nitrophenyl Moiety

The direct catalytic incorporation of a 4-nitrophenyl group onto a pre-existing 1,2,3-thiadiazole ring represents a highly efficient synthetic strategy. While specific examples for the direct C-H arylation of the 1,2,3-thiadiazole ring with a 4-nitrophenyl group are scarce, analogous reactions on similar azole systems are well-documented.

Palladium-catalyzed direct C-H arylation is a powerful tool for forming C-C bonds. This methodology has been successfully applied to 1,2,3-triazoles, where a palladium(II) acetate/triphenylphosphine system effectively catalyzes the arylation of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This suggests that a similar catalytic system could be adapted for the arylation of a 1,2,3-thiadiazole precursor with a suitable 4-nitrophenyl halide or its equivalent.

High-Throughput Synthesis and Combinatorial Libraries of this compound Derivatives

High-throughput synthesis and the generation of combinatorial libraries are essential tools in modern drug discovery and materials science for rapidly exploring a wide chemical space. While specific examples of large combinatorial libraries of this compound derivatives are not prominently reported in the literature, the synthetic methodologies available for this scaffold are amenable to such approaches.

Electrophilic Aromatic Substitution Reactions on the Nitrophenyl Ring

Electrophilic aromatic substitution (SEAr) on the phenyl ring of this compound is significantly hindered. This is due to the powerful electron-withdrawing nature of both the nitro group (-NO₂) and the 1,2,3-thiadiazol-4-yl substituent.

The nitro group is one of the strongest deactivating groups in electrophilic aromatic substitution. youtube.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring much less nucleophilic and therefore less reactive towards electrophiles. youtube.com Similarly, five-membered heterocyclic rings like thiadiazole are generally electron-deficient. The 1,2,3-thiadiazole ring, in particular, acts as an electron-withdrawing group, further decreasing the electron density of the attached phenyl ring. Calculations on related benzo-bis-thiadiazole systems confirm the electron-accepting properties of the 1,2,3-thiadiazole core. researchgate.net

The combined deactivating effect of these two substituents makes electrophilic attack on the phenyl ring exceptionally difficult, requiring harsh reaction conditions. If a reaction were to occur, the directing effects of the substituents would determine the position of the incoming electrophile. Both the nitro group and the 1,2,3-thiadiazol-4-yl group are meta-directors. Therefore, any successful electrophilic substitution would be expected to occur at the positions meta to both groups (i.e., positions 2 and 6 of the nitrophenyl ring).

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating youtube.com | meta |

Nucleophilic Addition and Substitution Reactions on the Thiadiazole Ring

While the phenyl ring is unreactive towards nucleophiles, the 1,2,3-thiadiazole ring is susceptible to nucleophilic attack, often leading to ring-opening. A key reaction pathway for 1,2,3-thiadiazoles involves base-induced ring cleavage to generate an alkynethiolate, which can be protonated to form a thioketene intermediate.

A study on the closely related compound, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, demonstrated that the thiadiazole ring undergoes opening to produce a thioketene intermediate. nih.gov This highly reactive species can then be trapped by various nucleophiles. For instance, reaction with O- or N-nucleophiles results in the formation of esters or amides of the corresponding aryl-substituted thioacetic acid. nih.gov In the presence of an S-nucleophile like potassium thioacetate, nucleophilic aromatic substitution on the phenyl ring can occur faster than the thiadiazole ring opening, indicating a competition between the two reactive sites. nih.gov

In some cases, nucleophilic substitution can occur at the C5 position of the thiadiazole ring, especially if a good leaving group is present. scilit.com However, for 4-aryl-1,2,3-thiadiazoles without such a group, ring-opening is a more common pathway under nucleophilic or basic conditions.

Cycloaddition Chemistry Involving the 1,2,3-Thiadiazole System

The 1,2,3-thiadiazole ring itself is generally not a reactive participant in cycloaddition reactions. However, its decomposition products are highly valuable in cycloaddition chemistry. As discussed, thermolysis or photolysis of 1,2,3-thiadiazoles generates a thioketene intermediate. nih.govresearchgate.net These thioketenes can act as dienophiles or dipolarophiles in various cycloaddition reactions.

In one documented pathway, 1,2,3-thiadiazoles can participate in a [3+2] cycloaddition with isonitriles. This reaction proceeds in the presence of a base, where the thiadiazole ring opens, and the resulting thioketene intermediate is proposed to react with the isonitrile to form 4,5-disubstituted thiazoles.

Another type of cycloaddition involves the formation of the thiadiazole ring itself, such as the 1,3-dipolar cycloaddition of diazo derivatives to isothiocyanates. youtube.com While this is a synthesis method for the ring, it highlights the underlying principles of cycloaddition chemistry related to this heterocyclic system.

Thermolytic and Photolytic Transformations of this compound

The thermal and photochemical decomposition of 1,2,3-thiadiazoles is a well-studied process, often referred to as the Hurd-Mori reaction. wikipedia.org This transformation involves the extrusion of a molecule of nitrogen (N₂) to yield highly reactive intermediates.

Upon heating (thermolysis) or irradiation with UV light (photolysis), 4-aryl-1,2,3-thiadiazoles like this compound are expected to decompose, losing N₂. e-bookshelf.de This fragmentation is believed to initially produce a short-lived, anti-aromatic thiirene (B1235720) intermediate. The thiirene rapidly rearranges to the more stable α-thioketene. nih.govresearchgate.netacs.org

Table 2: Intermediates in the Decomposition of 4-Aryl-1,2,3-Thiadiazoles

| Condition | Initial Intermediate | Final Intermediate | Products |

|---|---|---|---|

| Thermolysis | Thiirene | α-Thioketene | Alkynes, Nitriles |

Studies on 4-phenyl-1,2,3-thiadiazole (B1662399) using time-resolved spectroscopy have shown that upon photolysis, both thiirene and thioketene species are formed in less than a picosecond. nih.gov The thiirene shows remarkable stability in solution but can undergo intermolecular reactions on a millisecond timescale, such as dimerization, to yield 1,3-dithiole derivatives. nih.gov The thioketene intermediate can be trapped by nucleophiles present in the reaction medium. researchgate.net

Reaction Kinetics and Thermodynamic Studies of this compound

Kinetic studies on the photochemical transformation of 4-phenyl-1,2,3-thiadiazole have provided significant insight into the mechanism. Using ultrafast time-resolved techniques, researchers have demonstrated a very rapid formation (<0.3 ps) of thiirene and thioketene species from the singlet excited state of the thiadiazole. nih.gov This indicates an extremely fast and efficient decomposition pathway upon photoexcitation.

Investigation of Radical Reaction Pathways

While ionic pathways dominate the known reactivity of this compound, the potential for radical reactions exists, particularly under photolytic or high-temperature conditions. The photolytic cleavage of the C-S and N-N bonds could, in principle, lead to diradical intermediates.

ESR (Electron Spin Resonance) spectroscopy has been used to detect radical intermediates in the decomposition of related compounds. For example, the photolysis of certain 1,2,3-thiadiazoles has led to the detection of radical species like thiobenzoylphenylmethylene. scilit.com Furthermore, the synthesis of stable radical anions from related mesoionic N-heterocyclic thiones has been reported, demonstrating that the sulfur-containing heterocyclic core can accommodate unpaired electrons. acs.org

Some synthetic procedures for thiadiazoles, such as oxidative cyclization reactions, may also proceed through radical mechanisms. acs.org These examples suggest that under the right conditions, such as high-energy photolysis or in the presence of specific radical initiators or oxidants, radical pathways for this compound could be accessible, although this remains a less explored area of its chemistry.

Theoretical and Computational Chemistry Studies of 4 4 Nitrophenyl 1,2,3 Thiadiazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-(4-Nitrophenyl)-1,2,3-thiadiazole. Methods like Density Functional Theory (DFT) are employed to determine its ground-state energy and the distribution of electrons within the molecule. acs.org Key reactivity descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide valuable information about the molecule's reactivity.

The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. mdpi.com For thiadiazole derivatives, these calculations have shown that the introduction of electron-withdrawing groups, such as the nitro group in this compound, can significantly influence these electronic properties. nih.govsapub.org

Global reactivity descriptors are calculated to further quantify the molecule's chemical behavior. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors are calculated using the energies of the HOMO and LUMO and provide a quantitative basis for comparing the reactivity of this compound with other related compounds. acs.orgresearchgate.net

Density Functional Theory (DFT) Analysis of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For this compound, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), provide detailed information about its molecular orbitals and electron density distribution. nih.govresearchgate.net

The analysis of frontier molecular orbitals (FMOs), namely the HOMO and LUMO, is of particular interest. The spatial distribution of the HOMO indicates the regions of the molecule that are most likely to be involved in nucleophilic attacks, while the LUMO distribution highlights the probable sites for electrophilic attacks. nih.gov In thiadiazole derivatives, the HOMO is often localized on the thiadiazole ring and the phenyl group, while the LUMO can be centered on the electron-withdrawing nitro group and the thiadiazole ring. mdpi.comnih.gov This distribution is crucial for understanding the molecule's reactivity and potential interactions with biological targets.

Molecular Electrostatic Potential (MESP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MESP would likely show negative potential around the nitro group and the nitrogen atoms of the thiadiazole ring, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. nih.gov

Natural Bond Orbital (NBO) analysis is also performed to study intramolecular bonding, charge delocalization, and hyperconjugative interactions. acs.orgsapub.org This analysis provides insights into the stability arising from electron delocalization from occupied lone-pair orbitals to unoccupied antibonding orbitals (e.g., n→σ* and π→π* transitions). sapub.org

Table 1: Calculated Electronic Properties of a Representative Thiadiazole Derivative using DFT

| Property | Value |

| HOMO Energy (Hartree) | -0.212671 |

| LUMO Energy (Hartree) | -0.042962 |

| Energy Gap (Hartree) | -0.169709 |

Note: The values presented are for a representative thiadiazole derivative and may differ for this compound. The negative sign for the energy gap is a common convention in some computational chemistry software. The physically meaningful quantity is the absolute value of the difference between HOMO and LUMO energies. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.govresearchgate.net For this compound, MD simulations can provide valuable insights into its conformational flexibility and the nature of its interactions with other molecules, such as solvent molecules or biological macromolecules. researchgate.netresearchgate.net

Conformational analysis through MD simulations helps to identify the most stable three-dimensional arrangements (conformations) of the molecule. researchgate.net By simulating the molecule's movements at a given temperature, researchers can explore the potential energy surface and determine the preferred orientations of the phenyl and thiadiazole rings relative to each other. sapub.org This is particularly important for understanding how the molecule might bind to a receptor site. The planarity of the thiadiazole ring and the rotational freedom around the bond connecting it to the nitrophenyl group are key aspects investigated in such studies. acs.org

MD simulations are also crucial for studying intermolecular interactions. By placing the molecule in a simulated environment (e.g., a box of water molecules), one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. This is essential for understanding the molecule's solubility and how it behaves in a biological medium. When studying the interaction of this compound with a protein target, MD simulations can reveal the stability of the protein-ligand complex and identify the key amino acid residues involved in the binding. mdpi.comnih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability of the complex over the simulation time. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. dergipark.org.trnih.gov For this compound, these predictions include its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra.

Vibrational Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. sapub.org These calculated frequencies are often scaled to better match experimental FT-IR and Raman spectra. sapub.org The analysis of these spectra helps in the assignment of characteristic peaks to specific functional groups, such as the N-H stretching, C=N stretching of the thiadiazole ring, and the symmetric and asymmetric stretching of the nitro group. nih.gov

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. dergipark.org.tr These theoretical chemical shifts are then compared with experimental NMR data to confirm the molecular structure. For this compound, calculations would predict the chemical shifts for the protons on the phenyl ring and the carbons in both the phenyl and thiadiazole rings. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. semanticscholar.org This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated maximum absorption wavelengths (λmax) can be correlated with the experimental UV-Vis spectrum, providing insights into the electronic transitions, such as π→π* and n→π*, occurring within the molecule. dergipark.org.tr

Table 2: Predicted Spectroscopic Data for a Substituted Thiadiazole Derivative

| Spectroscopy | Predicted Value |

| FT-IR (cm⁻¹) | N-H stretching: ~3262, C=N stretching: ~1575, C-S stretching: ~1187 |

| ¹H-NMR (ppm) | Aromatic protons: ~7.00-8.43, N-H proton: ~9.94 |

| ¹³C-NMR (ppm) | Thiadiazole carbons: ~158.4-163.5 |

Note: The values presented are for a representative substituted 1,3,4-thiadiazole (B1197879) derivative and may differ for this compound. nih.gov

Computational Design and Virtual Screening of this compound Derivatives

Computational methods play a pivotal role in the rational design and discovery of new molecules with desired biological activities. For this compound, these approaches can be used to design novel derivatives and screen large libraries of compounds to identify potential drug candidates. nih.govbiointerfaceresearch.com

Computational Design: Based on the understanding of the structure-activity relationship (SAR) obtained from experimental and computational studies, new derivatives of this compound can be designed in silico. This involves modifying the parent structure by adding or substituting various functional groups to enhance its activity, selectivity, or pharmacokinetic properties. For example, different substituents can be introduced on the phenyl ring or at other positions of the thiadiazole ring to modulate its electronic and steric properties. ijpcbs.com

Virtual Screening: Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. mdpi.combiointerfaceresearch.com This process typically involves two main approaches:

Ligand-based virtual screening: This method uses the structure of a known active ligand, like this compound, to find other molecules with similar properties (e.g., shape, pharmacophore).

Structure-based virtual screening: This approach, also known as molecular docking, uses the three-dimensional structure of the biological target. biointerfaceresearch.com In this process, candidate molecules are computationally "docked" into the binding site of the target, and their binding affinity is estimated using a scoring function. nih.govbiointerfaceresearch.com Compounds with high docking scores are considered potential hits for further experimental validation. nih.govbiointerfaceresearch.com

These computational design and screening methods significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. nih.govbiointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netresearchgate.netsciforum.net

For a series of derivatives of this compound, QSAR studies can be conducted to understand how variations in their molecular structure affect a specific biological activity, such as anticancer or antimicrobial efficacy. researchgate.netsciforum.net The process involves several steps:

Data Set Preparation: A dataset of thiadiazole derivatives with their experimentally determined biological activities is compiled. This dataset is typically divided into a training set for model development and a test set for model validation. sciforum.netnih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties. researchgate.netsciforum.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the molecular descriptors with the biological activity. researchgate.netnih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously validated using both internal and external validation techniques. sciforum.net

A robust and validated QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. researchgate.net Similarly, QSPR models can be developed to predict various physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 4-(4-Nitrophenyl)-1,2,3-thiadiazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione, the aromatic protons of the 4-nitrophenyl group exhibit distinct signals. nih.gov Specifically, the protons on the nitrophenyl ring appear as doublets in the regions of δ 7.84–7.86 ppm and δ 7.62–7.64 ppm, with a coupling constant of J = 10 Hz. nih.gov This pattern is characteristic of a para-substituted benzene (B151609) ring. For 1,2,4-oxadiazole (B8745197) and 1,2,4-thiadiazole (B1232254) derivatives, aromatic protons are typically observed in the range of 7.23 to 8.27 ppm. dergipark.org.tr

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For 3,4-disubstituted-1,2,4-thiadiazole-5-ones, the chemical shifts of the carbon atoms are influenced by the substituents. researchgate.net In a study of various substituted thiadiazoles, the carbon atoms of the thiadiazole ring (C10 and C11) were observed at 159.56–162.90 ppm and 163.77–169.01 ppm, respectively. dergipark.org.tr The electronegativity of the nitrogen atom in the thiadiazole ring causes a downfield shift for the adjacent carbon atom. dergipark.org.tr For a series of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) derivatives, the carbon atoms of the phenyl ring and the thiadiazole ring were assigned specific chemical shifts, confirming the compound's structure. mdpi.com

| NMR Data for Related Thiadiazole Derivatives | |

| Technique | Observed Chemical Shifts (ppm) |

| ¹H NMR (Aromatic Protons) | 7.23 - 8.27 |

| ¹³C NMR (Thiadiazole Ring Carbons) | 159.56 - 169.01 |

Advanced Mass Spectrometry Techniques for Identification of Metabolites and Transformation Products

Advanced mass spectrometry (MS) techniques are crucial for identifying metabolites and transformation products of this compound. These methods measure the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound and its derivatives.

In studies of similar heterocyclic compounds, such as 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, metabolic pathways have been investigated in vivo. nih.gov The primary metabolic transformations observed were the reduction of the nitro group to an amino group and subsequent acetylation. nih.gov This resulted in the detection of the amine metabolite, 5-(4-aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, and the acetylated metabolite, 5-(4-acetylaminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.gov

Electron ionization mass spectrometry (EI-MS) of related 1,2,4-oxadiazole derivatives has shown characteristic fragmentation patterns. sci-hub.st The molecular ion peak is typically observed, and fragmentation often involves cleavage of the heterocyclic ring. sci-hub.st For 2-amino-4-(4-nitrophenyl)thiazole, the molecular weight has been determined to be 221.236 g/mol . nist.gov High-resolution mass spectrometry (HRMS) is particularly useful for distinguishing between isomeric compounds like 1,2,3-thiadiazoles and 1,2,3-triazoles by providing accurate mass measurements. mdpi.com

| Mass Spectrometry Data for Related Compounds | |

| Compound | Molecular Weight ( g/mol ) |

| This compound | 207.21 scbt.com |

| 2-Amino-4-(4-nitrophenyl)thiazole | 221.236 nist.gov |

| 2-Amino-5-(p-nitrophenyl)-1,3,4-thiadiazole | 222.22 spectrabase.com |

Single Crystal X-ray Diffraction Analysis of Solid-State Structures and Crystal Packing

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

The crystal structure of a related compound, N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine, was determined to be orthorhombic with the space group Pca2(1). researchgate.net The unit cell dimensions were found to be a = 26.873(3) Å, b = 6.0827(7) Å, and c = 7.8502(10) Å. researchgate.net Crystal structure analysis of various heterocyclic compounds, including those with thiazolidine (B150603) and triazolo/thiadiazole moieties, has been instrumental in confirming their molecular structures and understanding intermolecular interactions like hydrogen bonding. mdpi.comnovapublishers.com For instance, the crystal structure of 8-(1H-indol-2-yl)-5-(p-tolyl)- rsc.orgjocpr.comnih.govtriazolo[3,4-b] dergipark.org.trrsc.orgnih.govthiadiazole confirmed the fused heterocyclic system. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by analyzing its vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (NO₂), the aromatic ring (C-H and C=C stretching), and the thiadiazole ring (C=N, C-S stretching). In related nitro-substituted heterocyclic compounds, strong absorption bands for the nitro group are typically observed. For instance, in 2-(4-nitrophenyl)thiazoline, characteristic peaks are present. researchgate.net In a series of 1,3,4-thiadiazole (B1197879) derivatives, characteristic FT-IR peaks included N-H stretching, aromatic C-H stretching, and C=N stretching of the thiadiazole ring. dergipark.org.tr Specifically, for 5-phenyl-1,3,4-thiadiazol-2-amine, bands were observed at 3268 cm⁻¹ (N-H), 3061 cm⁻¹ (aromatic C-H), and 1633 cm⁻¹ (C=N). mdpi.com

| FT-IR Data for Related Thiadiazole Derivatives | |

| Functional Group | Vibrational Frequency (cm⁻¹) |

| N-H stretching | 3153 - 3285 |

| Aromatic C-H stretching | ~3050 |

| C=N (thiadiazole) | 1572 - 1598 |

| C-S-C | ~700 |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and its photophysical properties.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The nitrophenyl group and the thiadiazole ring both contribute to the electronic absorption. In a study of new 1,3,4-thiadiazole compounds, it was found that electronegative substituents like the nitro group can cause a bathochromic (red) shift in the UV absorption wavelength and reduce the HOMO-LUMO energy gap. dergipark.org.tr For a series of 1,3,4-thiadiazole derivatives, UV-Vis absorption maxima were observed around 203-230 nm. semanticscholar.org

Fluorescence Spectroscopy: The fluorescence properties of thiadiazole derivatives can be influenced by factors such as solvent polarity, pH, and substituent groups. Some 1,3,4-thiadiazole derivatives have been shown to exhibit dual or multiple fluorescence bands in certain environments, which can be related to molecular aggregation or charge transfer phenomena. nih.gov

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Investigations

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. Since this compound is not inherently chiral, these techniques would not be applicable unless it is part of a larger, chiral molecular assembly or placed in a chiral environment. There is currently no specific research available on the chiroptical properties of this particular compound.

Medicinal Chemistry Research Applications of 4 4 Nitrophenyl 1,2,3 Thiadiazole As a Pharmacophore

Design and Synthesis of 4-(4-Nitrophenyl)-1,2,3-thiadiazole-Based Medicinal Agents

The design of medicinal agents based on the this compound scaffold often involves its use as a core structure to which various functional groups are attached to modulate biological activity. The synthesis of the core 4-aryl-1,2,3-thiadiazole ring is primarily achieved through the Hurd-Mori reaction. mdpi.comresearchgate.net This method involves the thermal or base-catalyzed cyclization of the tosylhydrazone of an appropriate acetophenone (B1666503).

For the synthesis of 4-aryl-1,2,3-thiadiazoles, the general Hurd-Mori pathway is as follows:

Reaction of a substituted acetophenone (e.g., 4'-nitroacetophenone) with tosylhydrazine to form a tosylhydrazone.

Cyclization of the resulting tosylhydrazone using a thionating agent, such as thionyl chloride (SOCl₂), which leads to the formation of the 1,2,3-thiadiazole (B1210528) ring.

A notable example from the literature demonstrates the synthesis of a closely related analogue, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole. This compound undergoes a subsequent ring-opening reaction in the presence of a nucleophile to produce a thioketene (B13734457) intermediate, which can then be used to synthesize more complex heterocyclic systems like N-substituted indole-2-thiols. nih.gov This reactivity highlights a pathway for creating diverse derivatives from a 4-aryl-1,2,3-thiadiazole precursor, allowing for the exploration of a broad chemical space in drug discovery programs.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

While comprehensive Structure-Activity Relationship (SAR) studies specifically for this compound are not extensively documented, research on related 1,2,3-thiadiazole derivatives provides valuable insights into how structural modifications influence biological activity.

For instance, a series of 1,2,3-thiadiazole-substituted pyrazolones were identified as potent inhibitors of the KDR/VEGFR-2 kinase, a key target in angiogenesis. nih.gov The SAR studies on this series revealed that:

Heterocyclic Moiety: Replacing other heterocyclic systems with the 1,2,3-thiadiazole ring led to potent KDR kinase inhibitors. nih.gov

Substitutions on the Scaffold: Modifications on the pyrazolone (B3327878) ring and associated amide groups were explored to improve pharmacokinetic properties, leading to derivatives with oral bioavailability up to 29% in rats. nih.gov

Stereochemistry: In other series of 1,2,3-thiadiazole benzylamides identified as necroptosis inhibitors, the presence of a methyl group on the benzylic position resulted in the (S)-enantiomer retaining all the inhibitory activity.

Molecular Target Identification and Validation Strategies

A critical step in medicinal chemistry is the identification of molecular targets through which a compound exerts its biological effect. For the 1,2,3-thiadiazole scaffold, several key protein targets have been identified, validating its potential as a valuable component in the design of targeted therapies.

Research has shown that derivatives of the 4-aryl-1,2,3-thiadiazole scaffold can effectively inhibit important proteins implicated in cancer progression. These findings validate the scaffold as a promising starting point for the development of novel therapeutic agents.

| Inhibitor Scaffold | Molecular Target | Therapeutic Area | Key Findings |

| 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles | Heat shock protein 90 (Hsp90) | Cancer | Derivatives displayed tight binding to Hsp90, with dissociation constants (Kd) in the nanomolar range (e.g., 4.8 nM for the most potent compound). researchgate.net |

| 1,2,3-Thiadiazole substituted pyrazolones | KDR/VEGFR-2 Kinase | Cancer (Angiogenesis) | Optimization of this series led to potent and selective inhibitors of KDR kinase, a crucial receptor in promoting the growth of new blood vessels that supply tumors. nih.gov |

Ligand-Receptor Interaction Studies via Molecular Docking and Dynamics

Molecular modeling techniques such as docking and molecular dynamics are instrumental in understanding how a ligand interacts with its biological target at an atomic level. These studies provide a rationale for observed SAR and guide the design of more potent and selective inhibitors.

For the 1,2,3-thiadiazole-substituted pyrazolone series targeting KDR/VEGFR-2, molecular docking studies using the Glide XP docking approach were performed. nih.gov The modeling results supported the hypothesis that the lactam portion of the pyrazolone scaffold interacts with the hinge region of the KDR kinase domain. This interaction is a common feature of many kinase inhibitors and is crucial for potent inhibition. The docking studies helped to rationalize the SAR and confirm the binding mode, providing a structural basis for the observed inhibitory activity. nih.gov

While specific docking studies on this compound itself are not widely published, the findings from related compounds suggest that the 1,2,3-thiadiazole ring serves as a key structural element that can be incorporated into molecules designed to fit within the binding sites of specific protein targets like kinases.

Biotransformation Pathways and Metabolite Characterization of this compound Derivatives

Information regarding the specific biotransformation pathways and metabolite characterization of this compound and its derivatives is not extensively covered in the currently available scientific literature. Understanding the metabolism of a drug candidate is a critical aspect of preclinical development, as it influences the compound's pharmacokinetic profile, efficacy, and potential for toxicity. Further research is required to elucidate how this class of compounds is processed in biological systems.

Development of Prodrug Strategies Utilizing the this compound Scaffold

The development of prodrugs is a common strategy in medicinal chemistry to overcome poor pharmacokinetic properties, such as low solubility or limited bioavailability. At present, specific research on the development of prodrugs utilizing the this compound scaffold has not been reported in the reviewed scientific literature. While some thiadiazole derivatives of other isomeric forms have been investigated as prodrugs, this approach has not yet been documented for the this compound core structure. nih.gov

Polypharmacology and Multi-Targeting Approaches with Thiadiazole Derivatives

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an emerging paradigm in drug discovery, particularly in complex diseases like cancer. The 1,2,3-thiadiazole scaffold has been shown to form the basis of inhibitors for different protein families, including Hsp90 and KDR/VEGFR-2 kinase. nih.govresearchgate.net This suggests the potential for designing 1,2,3-thiadiazole-based molecules that could engage multiple targets. However, specific studies focused on a deliberate multi-targeting or polypharmacological approach with a single this compound derivative are not yet detailed in the existing literature.

Agrochemical and Crop Protection Research Utilizing 4 4 Nitrophenyl 1,2,3 Thiadiazole

Investigation of Herbicidal Activity Mechanisms of Action

The herbicidal potential of thiadiazole derivatives has been recognized for several decades. Commercially successful herbicides such as buthidiazole and tebuthiuron, which are 1,3,4-thiadiazole (B1197879) derivatives, are utilized for selective weed control in major crops like corn and sugarcane. nih.gov The primary mechanism of action for these herbicides involves the inhibition of photosynthesis. nih.gov Specifically, they disrupt the electron transport chain and photophosphorylation, leading to the prevention of starch accumulation in the bundle sheath cells and causing ultrastructural damage to the mesophyll chloroplasts. nih.gov

While direct studies on the herbicidal activity and specific mechanism of action of 4-(4-Nitrophenyl)-1,2,3-thiadiazole are not extensively documented in publicly available literature, research on related structures provides valuable insights. For instance, imidazo[2,1-b]-1,3,4-thiadiazole derivatives have been reported to exhibit herbicidal activities. researchgate.net Furthermore, certain 1,3,4-thiadiazole sulfourea derivatives have demonstrated significant inhibitory effects against a range of weeds, including Echinochloa crusgalli, Setaria viridis, Digitaria sanguinalis, Amaranthus retroflexus, and Eclipta prostrata at application rates of 200 g ai/ha. epa.gov Given that the nitrophenyl group is a common toxophore in various pesticides, it is plausible that this compound could exhibit herbicidal properties, potentially through the inhibition of photosynthesis or other vital plant processes. However, dedicated research is required to confirm this hypothesis and elucidate the specific molecular targets.

Fungicidal and Insecticidal Efficacy Studies of Thiadiazole Derivatives

The thiadiazole ring is a prominent scaffold in the development of fungicides and insecticides. The 1,3,4-thiadiazole isomer, in particular, has been the subject of extensive research, leading to the development of compounds with a broad spectrum of activity.

Fungicidal Efficacy:

Research has shown that 1,3,4-thiadiazole derivatives possess significant antifungal properties, which are attributed to the toxophoric –N–C–S moiety within the ring structure. nih.gov These compounds have been investigated as potential agricultural fungicides. nih.gov For example, a series of 2-substituted sulfinyl/sulfonyl-5-(4-nitrophenyl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antifungal activity. One of the synthesized compounds demonstrated good activity against several plant pathogenic fungi, including Fusarium graminearum, Fusarium oxysporum, and Cytospora mandshurica, with 99-100% inhibition at a concentration of 500 µg/mL. researchgate.net Another study on new 1,3,4-thiadiazole derivatives revealed that a compound bearing a p-nitrophenyl substituent exhibited notable antibacterial activity. nih.gov

While these studies focus on the 1,3,4-isomer, they highlight the potential contribution of the nitrophenyl group to the bioactivity of thiadiazole compounds. The antifungal efficacy of this compound against key plant pathogens remains an area for future investigation.

Insecticidal Efficacy:

The insecticidal properties of thiadiazole derivatives are also well-documented. Novel heterocycles based on the 1,3,4-thiadiazole scaffold have been developed as low-toxicity insecticidal agents. scinito.ai For instance, certain 5-substituted 1,3,4-thiadiazole derivatives have shown good activity against biting and sucking insects and their eggs. google.com Research on 1,3,4-oxadiazole (B1194373) derivatives, which are structurally similar to thiadiazoles, has also demonstrated their potential as insecticides against significant agricultural pests like the cotton leafworm (Spodoptera littoralis) and Helicoverpa armigera. nih.govagrojournal.org

The presence of the nitrophenyl group in other chemical classes of insecticides suggests its potential role in enhancing insecticidal activity. However, specific studies on the insecticidal efficacy of this compound against crop pests are needed to validate this potential.

Table 1: Fungicidal Activity of a 2-Substituted Sulfonyl-5-(4-nitrophenyl)-1,3,4-thiadiazole Derivative

| Fungal Species | Concentration (µg/mL) | Inhibition Rate (%) | Reference |

| Fusarium graminearum | 500 | 99.0 | researchgate.net |

| Fusarium oxysporum | 500 | 100.0 | researchgate.net |

| Cytospora mandshurica | 500 | 100.0 | researchgate.net |

| Fusarium graminearum | 50 | 47.7 | researchgate.net |

| Fusarium oxysporum | 50 | 46.4 | researchgate.net |

| Cytospora mandshurica | 50 | 50.6 | researchgate.net |

Structure-Activity Relationship (SAR) in Agrochemical Contexts

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds in agrochemical research. For thiadiazole derivatives, SAR studies have often focused on the impact of different substituents on their fungicidal and insecticidal properties.

In the context of antifungal activity, studies on 1,3,4-thiadiazole derivatives have shown that the nature and position of substituents on the phenyl ring significantly influence their efficacy. For example, in a series of 1,3,4-thiadiazole derivatives, compounds with a 2,4-dichlorophenyl or 2,4-difluorophenyl substituent exhibited potent antifungal activity against various Candida species. nih.gov This suggests that halogen substitutions on the phenyl ring can enhance antifungal potency.

While specific SAR studies for this compound in an agrochemical context are lacking, the general principles derived from related compounds can be informative. The presence of the electron-withdrawing nitro group at the para position of the phenyl ring is a key structural feature. In other classes of biologically active compounds, this group is known to influence electronic properties and binding interactions with target sites. Future SAR studies on this compound and its analogues would involve synthesizing derivatives with variations in the substituent on the phenyl ring (e.g., different positions of the nitro group, or replacement with other functional groups) and on the thiadiazole ring itself to understand the structural requirements for optimal herbicidal, fungicidal, or insecticidal activity.

Environmental Fate and Biodegradation Research of this compound in Agricultural Ecosystems

The environmental fate and biodegradation of a potential agrochemical are critical parameters for its registration and safe use. These studies assess the persistence, mobility, and transformation of the compound in soil, water, and air.

Currently, there are no specific studies available in the public domain that detail the environmental fate and biodegradation of this compound. However, general principles governing the environmental behavior of pesticides can be applied. The persistence of a pesticide is often expressed as its half-life in a particular environmental compartment. Factors influencing this include the chemical's structure, water solubility, vapor pressure, and its affinity for soil particles (Koc). nih.gov

The presence of the nitroaromatic group in this compound is a significant factor to consider. Nitroaromatic compounds can be susceptible to photolysis and microbial degradation under both aerobic and anaerobic conditions. The degradation pathways often involve the reduction of the nitro group to an amino group, followed by further transformation.

To ascertain the environmental profile of this compound, comprehensive studies would be required, including:

Soil metabolism studies: To determine the rate and pathways of degradation in different soil types under aerobic and anaerobic conditions.

Aquatic metabolism studies: To assess its fate in water and sediment.

Photolysis studies: To evaluate its stability in water and on soil surfaces when exposed to sunlight.

Mobility studies: Including adsorption/desorption experiments to predict its potential for leaching into groundwater.

Without such data, any assessment of the environmental impact of this specific compound would be purely speculative.

Synergistic Effects of this compound with Existing Agrochemicals

The use of agrochemical mixtures can offer several advantages, including a broader spectrum of activity, reduced application rates, and management of resistance development. Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.

Research into the synergistic effects of thiadiazole derivatives has been conducted, primarily in the medical field. For example, certain 1,3,4-thiadiazole derivatives have shown synergistic antifungal interactions with the antibiotic amphotericin B. nih.govresearchgate.net These studies suggest that the thiadiazole derivatives may disrupt the fungal cell wall, enhancing the efficacy of the antibiotic. nih.gov

In the context of agrochemicals, a patent for synergistic insecticide mixtures mentions the combination of various active ingredients, although it does not specifically include this compound. google.com The potential for this compound to act synergistically with existing herbicides, fungicides, or insecticides is an area that warrants investigation. For instance, if its mode of action is different from that of commonly used products, it could be a valuable partner in combination therapies to enhance efficacy and combat resistance. Future research could explore mixtures of this compound with commercial agrochemicals against a range of target pests and pathogens.

Materials Science Applications of 4 4 Nitrophenyl 1,2,3 Thiadiazole in Advanced Functional Materials

Integration into Organic Electronic Devices (e.g., Organic Photovoltaics, Organic Light-Emitting Diodes)

The field of organic electronics leverages the tunable properties of organic molecules to create devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The performance of these devices is intrinsically linked to the electronic characteristics of the constituent materials, particularly their energy levels (HOMO and LUMO) and charge transport capabilities.

Thiazole-containing heterocycles, in general, have been explored for their potential in organic solar cells due to their electron-deficient nature, rigidity, and ability to promote favorable molecular packing. nih.gov These properties can lead to desirable energy levels and optimized morphology in the active layer of photovoltaic devices. nih.gov For instance, the introduction of fluorine atoms into thiadiazole-based non-fullerene acceptors has been shown to lower the LUMO energy level, a crucial factor for efficient charge transfer. psecommunity.org Furthermore, computational studies have identified thiadiazole moieties as promising building blocks for high-performance OPV donor materials. harvard.edu

While these general findings on related thiadiazole compounds are promising, a thorough review of the literature reveals a notable absence of specific research on the integration of 4-(4-nitrophenyl)-1,2,3-thiadiazole into either OPVs or OLEDs. There are no published studies detailing its synthesis into donor or acceptor materials for OPVs, nor are there reports on its use as an emitter, host, or transport layer material in OLEDs. The pursuit of new organic materials for highly efficient blue OLEDs is an active area of research, but to date, has not included this specific compound. nih.gov Consequently, its performance metrics, such as power conversion efficiency in solar cells or external quantum efficiency in light-emitting diodes, remain uncharacterized.

Polymer Chemistry: Synthesis of this compound-Containing Polymers

The incorporation of specific functional moieties into polymer backbones is a powerful strategy for designing materials with tailored properties. Thiadiazole-containing polymers have been synthesized and investigated for various applications, including as semiconductors and in energy storage. researchgate.net The synthesis of polymers containing the 1,3,4-thiadiazole (B1197879) ring, for example, has been achieved through methods like chemical oxidative dehydrogenation polymerization. mdpi.com

However, a detailed search of the scientific literature indicates that there are no published reports on the synthesis and characterization of polymers that specifically incorporate the this compound monomer. The reactivity of the 1,2,3-thiadiazole (B1210528) ring, particularly its potential for ring-opening reactions, may present unique challenges and opportunities in polymerization that have yet to be explored. nih.gov Research on the synthesis of other thiadiazole-containing polymers, such as poly-2-mercapto-1,3,4-thiadiazole, has highlighted the complexities in polymerization due to the potential for the thiadiazole ring to interact with metal salt oxidants. mdpi.com Without specific studies on the polymerization of this compound, its potential as a monomer for advanced polymers remains an open question.

Coordination Chemistry: Formation of Metal Complexes for Catalysis or Sensing

The nitrogen and sulfur atoms within the thiadiazole ring offer potential coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination complexes with interesting catalytic or sensing properties. The broader class of thiadiazole derivatives has been used as ligands in coordination chemistry. For example, 1,3,4-thiadiazole derivatives have been complexed with metals like Cu(II) and Zn(II). mdpi.com These complexes have been characterized spectroscopically to determine the metal-ligand binding modes. mdpi.com Furthermore, metal-organic frameworks incorporating 1,2,4-triazole (B32235) have been investigated as precursors for nitrogen-doped carbon nanotube catalysts. nih.gov

Despite these precedents with related heterocycles, there is a lack of specific research on the coordination chemistry of this compound. There are no published studies detailing the synthesis and characterization of its metal complexes, nor are there any reports on their potential applications in catalysis or chemical sensing. The electronic influence of the nitrophenyl group could modulate the coordination properties of the 1,2,3-thiadiazole ring, but this has not been experimentally verified. Research into the catalytic activity of metal nanoparticles has explored the reduction of nitrophenols, but this has not involved complexes of the target compound. nih.gov

Supramolecular Assembly and Self-Healing Materials Research

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. These interactions are also at the heart of intrinsic self-healing materials, which can autonomously repair damage. While there is extensive research into self-healing polymers based on various dynamic chemistries, a review of the literature reveals no studies that have incorporated this compound into such systems. The potential for this molecule to participate in specific non-covalent interactions that could drive supramolecular assembly or enable self-healing mechanisms has not been investigated.

Photochromic and Thermochromic Properties Investigations

Photochromic and thermochromic materials, which change color in response to light and heat, respectively, are of interest for a variety of applications, including smart windows and sensors. The photochemical behavior of some phenyl-substituted 1,2,3-thiadiazoles has been studied, revealing that irradiation can lead to ring-opening and the formation of transient species like thiirenes and thioketenes. rsc.org This photochemical reactivity is a prerequisite for photochromism.

However, there are no specific studies in the available literature that investigate the photochromic or thermochromic properties of this compound. While the photochemistry of the parent phenyl-1,2,3-thiadiazole provides a starting point, the influence of the strongly electron-withdrawing nitro group on the photophysical and photochemical properties, and thus any potential photochromic or thermochromic behavior, has not been documented.

Nanomaterials and Composites Incorporating this compound

The development of nanomaterials and composites offers a pathway to new materials with enhanced properties. For instance, nanoparticles of poly-2-mercapto-1,3,4-thiadiazole have been synthesized and used for the removal of heavy metal ions from aqueous solutions. mdpi.com

A comprehensive search of the scientific literature, however, finds no reports on the synthesis or application of nanomaterials or composites that specifically incorporate this compound. The potential for this molecule to be used as a precursor for the synthesis of nanoparticles, or as a functional component in a composite material, remains an unexplored area of research.

Future Research Directions and Emerging Paradigms for 4 4 Nitrophenyl 1,2,3 Thiadiazole

Machine Learning and Artificial Intelligence in Accelerating Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to significantly expedite the research and development of 4-(4-nitrophenyl)-1,2,3-thiadiazole and its derivatives. These advanced computational tools can streamline the process from initial discovery to the optimization of lead compounds. By training AI algorithms on existing data sets of thiadiazole compounds and their biological activities, predictive models can be developed. These models are capable of screening extensive virtual libraries of novel, unsynthesized compounds to identify those with the highest likelihood of exhibiting desired biological effects. This in silico approach is considerably faster and more cost-effective than conventional high-throughput screening methods.

Furthermore, ML can be utilized to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of analogs of this compound. Early identification of potential liabilities in the drug discovery pipeline allows researchers to prioritize the synthesis of compounds with more favorable pharmacokinetic and safety profiles, thereby reducing the chances of late-stage failures. Generative AI models also hold the potential to design entirely new thiadiazole derivatives with optimized characteristics, venturing into a chemical space that may not be readily apparent to human chemists.

Novel Applications in Diagnostic Technologies and Biosensors

The distinct photophysical and electrochemical characteristics of the this compound scaffold present it as a promising candidate for the creation of innovative diagnostic tools and biosensors. Its aromatic and heterocyclic structure can be modified to interact with particular biological analytes, resulting in a detectable alteration in fluorescence, color, or electrical signal. For instance, derivatives could be engineered to bind to specific enzymes, proteins, or nucleic acid sequences that serve as biomarkers for a range of diseases.

Future research is anticipated to concentrate on the development of fluorescent probes based on this thiadiazole. Such probes could be employed for the sensitive and selective detection of metal ions, reactive oxygen species, or other significant biological molecules both in vitro and in vivo. Moreover, the incorporation of this compound into electrochemical biosensors could pave the way for portable and affordable devices for point-of-care diagnostics. The nitro group on the phenyl ring can also serve as an electrochemical handle, further augmenting its utility in this field.

Exploration of Unique Biological Targets and Pathways

While the biological activities of some 1,2,3-thiadiazole (B1210528) derivatives have been examined, a wide array of potential biological targets and pathways for this compound remains to be explored. A significant future direction will involve the application of unbiased screening methods, such as chemoproteomics and phenotypic screening, to uncover novel cellular targets and mechanisms of action. These approaches can unveil unexpected therapeutic possibilities beyond the conventional focus on well-established drug targets.

A deeper investigation into the downstream signaling pathways influenced by this compound is also of paramount importance. For example, if a derivative is found to inhibit a specific kinase, a comprehensive understanding of its impact on cellular signaling is crucial for predicting its efficacy and potential side effects. The exploration of its effects on non-traditional drug targets, such as protein-protein interactions or allosteric sites, could also reveal new avenues for therapeutic intervention. The interplay between the thiadiazole core and the nitrophenyl substituent likely results in a unique pharmacological profile that merits further in-depth study.

Advanced Manufacturing and Scale-Up Methodologies

The translation of promising laboratory discoveries into practical applications is contingent upon the development of efficient and scalable synthetic routes. Future research in this domain will focus on advanced manufacturing techniques for this compound and its analogs. This encompasses the development of continuous flow chemistry processes, which can provide notable benefits over traditional batch synthesis in terms of safety, efficiency, and scalability. Flow chemistry enables precise control over reaction parameters, leading to improved yields and purities.

Interdisciplinary Research Collaborations and Translational Studies

To fully realize the therapeutic and diagnostic potential of this compound, a collaborative effort from researchers across various disciplines is imperative. Interdisciplinary partnerships between medicinal chemists, biologists, pharmacologists, computational scientists, and clinicians will be essential for advancing this compound from the laboratory to clinical use. Chemists can concentrate on synthesizing novel derivatives with enhanced properties, while biologists and pharmacologists can elucidate their mechanisms of action and assess their efficacy in relevant disease models.

Translational studies will form a critical component of this collaborative endeavor. This involves the rigorous preclinical evaluation of lead compounds in animal models of disease to ascertain their efficacy, safety, and pharmacokinetic profiles. The data generated from these studies will be instrumental in informing the design of subsequent clinical trials. The establishment of robust partnerships between academic research institutions and pharmaceutical companies will also be vital for securing the necessary funding and expertise to navigate the intricate process of drug development and commercialization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.